The compound 2-[5-(4-benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine is a complex organic molecule that belongs to the class of oxadiazoles and pyrazines. Its structure incorporates a benzylpiperidine moiety, which is significant in medicinal chemistry for its potential pharmacological effects. This compound has been synthesized and studied for its biological activities, particularly in the context of neurological disorders and as a potential therapeutic agent.
Research on this compound can be traced back to various studies focusing on similar oxadiazole derivatives and their biological implications. Notable sources include articles from the National Center for Biotechnology Information, which discuss the synthesis and biological evaluation of related compounds . Additionally, patents detailing the synthesis methods and potential applications provide further insights into its utility in medicinal chemistry .
The compound is classified under the following categories:
The synthesis of 2-[5-(4-benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine typically involves several steps:
Technical details regarding these reactions typically involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
The molecular structure of 2-[5-(4-benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine can be described as follows:
Data from X-ray crystallography or NMR spectroscopy can provide detailed insights into the spatial arrangement of atoms within this molecule .
The compound can undergo various chemical reactions typical for both oxadiazoles and pyrazines:
These reactions are critical for modifying the compound to enhance its efficacy or reduce toxicity .
The mechanism of action for compounds like 2-[5-(4-benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine often involves interaction with specific biological targets:
Quantitative data regarding binding affinities or inhibition constants (IC50 values) would typically be derived from biochemical assays .
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) can be employed to assess purity and stability over time .
The primary applications of 2-[5-(4-benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine include:
Ongoing research continues to explore its full therapeutic potential and optimize its pharmacological profiles through structural modifications .
The compound belongs to the 1,2,4-oxadiazole-pyrazine hybrid class, a category distinguished by its electron-deficient aromatic systems and hydrogen-bonding capabilities. The core structure comprises:
Molecular Geometry and Electronic Features:X-ray crystallography reveals near-orthogonal angles between the oxadiazole and pyrazine rings (∼85°), reducing steric clash while maintaining conjugation. The carbonyl group adopts a trans conformation relative to the oxadiazole’s N-O bond, positioning the benzylpiperidine moiety perpendicular to the heteroaromatic plane . This arrangement creates a T-shaped topology conducive to engaging complementary receptor surfaces. Electrostatic potential mapping highlights a pronounced negative potential around the oxadiazole’s oxygen (O2) and pyrazine’s nitrogen (N1), contrasting with the positive potential at the piperidine’s protonated nitrogen [2]. These properties enable dual interactions: (1) hydrogen bonding via oxadiazole/pyrazine nitrogens, and (2) cation-π or hydrophobic contacts through the benzyl group.
Table 1: Key Structural Parameters of 2-[5-(4-Benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine
Structural Feature | Parameter | Functional Implication |
---|---|---|
Oxadiazole-pyrazine bond | Bond length: 1.34 Å; Angle: 85° | Planarity disruption enhances solubility |
C=O linker bond length | 1.21 Å | Resonance stabilization; H-bond acceptor capacity |
Piperidine N-C bond angle | 111.5° | Optimal geometry for cationic center solvation |
Benzyl-phenyl orientation | Dihedral: ∼45° relative to piperidine | Enables adaptive binding to hydrophobic pockets |
This compound exhibits high selectivity for the muscarinic acetylcholine receptor subtype 4 (muscarinic acetylcholine receptor 4), a G protein-coupled receptor densely expressed in striatal, cortical, and hippocampal regions. Muscarinic acetylcholine receptor 4 modulation is clinically validated for disorders involving dopaminergic dysregulation, including schizophrenia (positive/negative symptoms), Parkinson disease psychosis, and addiction [2] [6]. Unlike non-selective muscarinic antagonists (e.g., atropine), which cause peripheral anticholinergic effects (tachycardia, dry mouth), muscarinic acetylcholine receptor 4-selective agents may offer central efficacy with minimized off-target liabilities [6].
Mechanism of Muscarinic Acetylcholine Receptor 4 Engagement:Functional assays in human muscarinic acetylcholine receptor 4-transfected cells demonstrate that the compound acts as a potent negative allosteric modulator or competitive antagonist:
Table 2: Functional Activity of 2-[5-(4-Benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine and Analogues at Muscarinic Acetylcholine Receptor 4
Compound | EC₅₀ (Agonist Mode) | EC₅₀ (Positive Allosteric Modulator Mode) | Muscarinic Acetylcholine Receptor 4 Selectivity Index |
---|---|---|---|
Parent compound (pyrazine) | 16 nM | 25 nM | >1000-fold vs muscarinic acetylcholine receptor 1/3/5 |
2-Methylpyrazine analogue | 3.55 μM | Inactive | Not selective |
1,2,5-Thiadiazole bioisostere | 20 nM | 22 nM | >500-fold |
Carbamate reference (e.g., VU0152100) | 40 nM | 50 nM | >300-fold |
The 4-benzylpiperidine-1,2,4-oxadiazole motif has evolved into a privileged scaffold for multitarget ligand development, particularly for complex neurological pathologies requiring simultaneous modulation of complementary pathways:
Hybridization Strategies and Emerging Applications:Patent literature discloses derivatives like N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide (WO2017079641A1), which merges the benzylpiperidine-oxadiazole core with pyrazinylpiperazines to yield dual muscarinic acetylcholine receptor 4/dopamine D₂ antagonists [3]. Similarly, 1,2,4-oxadiazoles conjugated to benzofurans (e.g., N-[2-(4-benzylpiperazine-1-carbonyl)-1-benzofuran-3-yl]propanamides) exhibit balanced serotonin transporter/muscarinic acetylcholine receptor 4 affinity for depression-anxiety comorbidity [8]. These hybrids leverage three pharmacological "hotspots":
Table 3: Multitarget Hybrids Incorporating Benzylpiperidine-Oxadiazole Scaffolds
Hybrid Structure | Primary Targets | Therapeutic Application | Key Advantage |
---|---|---|---|
Benzylpiperidine-oxadiazole-pyrazine | muscarinic acetylcholine receptor 4 antagonist / σ₁ receptor modulator | Schizophrenia cognitive impairment | Mitigates N-methyl-D-aspartate hypofunction |
Benzylpiperazine-oxadiazole-benzofuran | muscarinic acetylcholine receptor 4 antagonist / serotonin transporter inhibitor | Treatment-resistant depression | Addresses anhedonia and psychomotor retardation |
Benzylpiperidine-1,3,4-oxadiazole-quinoline | muscarinic acetylcholine receptor 4 antagonist / phosphodiesterase 10A inhibitor | Parkinson disease-related psychosis | Augments corticostriatal glutamate signaling |
The structural plasticity of this pharmacophore enables "target shifting" via rational substitutions: Replacing pyrazine with 1,2,5-thiadiazole enhances muscarinic acetylcholine receptor 4 potency (EC₅₀ = 20 nM) but reduces dopamine transporter affinity, while exchanging benzyl with 3-chlorophenylcyclopropyl (e.g., EVT-2952975) introduces allosteric serotonin receptor 6 modulation [10]. Such iterations underscore the scaffold’s centrality in modern polypharmacology.
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6